1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-13-12-19(15-23(22)32-2)28-16-18(14-24(28)29)26-25(30)27-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-13,15,18H,14,16H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONFVYWXASCREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a member of the urea class of compounds, which have been studied for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 403.48 g/mol. The structure includes a biphenyl moiety and a pyrrolidinone derivative which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets:
- Enzyme Inhibition : Ureas can act as inhibitors of specific enzymes, potentially affecting pathways involved in cancer progression and inflammation.
- Receptor Modulation : The biphenyl structure may facilitate binding to neurotransmitter receptors or other cellular targets, influencing signaling pathways.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro and in vivo models. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
Case Studies
-
Anticancer Activity
- A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
- Anti-inflammatory Effects
- Neuroprotection
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the compound's efficacy and safety:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High affinity for lipid membranes due to its lipophilic nature.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Mostly eliminated via renal pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Antipsychotic Activity
This compound has been investigated for its potential as an antipsychotic agent. Studies have shown that derivatives of similar structures exhibit binding affinity to dopamine receptors, particularly D3 and D2 receptors, which are crucial in the treatment of schizophrenia and bipolar disorder. The design of such compounds aims to enhance receptor selectivity and reduce side effects associated with traditional antipsychotics .
Antimycobacterial Properties
Research indicates that urea derivatives have shown promising activity against Mycobacterium tuberculosis. In a study involving various synthesized compounds, some urea derivatives exhibited minimum inhibitory concentrations comparable to established treatments like isoniazid. This highlights the potential of 1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea as a candidate for further development in antimycobacterial therapies .
Table 1: Antimycobacterial Activity of Urea Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Compound A | 0.07 µM | |
| Compound B | 0.32 µM | |
| This compound | TBD | TBD |
Pharmacological Insights
Receptor Binding Studies
The pharmacological profile of compounds similar to this compound has been explored through receptor binding studies. These studies demonstrate that modifications to the biphenyl structure can significantly influence binding affinity and selectivity towards various neurotransmitter receptors .
Case Study: Cariprazine Derivatives
A notable case study involved the synthesis of cariprazine analogs, which share structural similarities with the compound . These analogs were evaluated for their efficacy as dopamine receptor ligands. The findings indicated that specific structural modifications could enhance the therapeutic profile while minimizing adverse effects .
Table 2: Receptor Binding Affinities of Related Compounds
| Compound Name | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
|---|---|---|---|
| Cariprazine | 0.22 | 0.08 | |
| 1-([1,1'-Biphenyl]-2-yl)-3-(...) | TBD | TBD | TBD |
Material Science Applications
Nanocomposite Development
The unique chemical structure of this compound allows for its incorporation into nanocomposites. These materials have been studied for their enhanced mechanical properties and thermal stability. Research suggests that adding such compounds can improve the performance characteristics of polymer matrices used in various industrial applications .
Comparison with Similar Compounds
BF13928: 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea
- Substituent Comparison: Aromatic Group: Replaces the biphenyl group in Compound A with a 2-(methylsulfanyl)phenyl moiety. Molecular Weight: 401.48 g/mol (vs. Compound A’s theoretical ~430–450 g/mol range, based on structural similarity).
BF13936: 3-Cyclopropyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
- Substituent Comparison: Core Structure: Replaces the pyrrolidinone ring with a cyclopropyl group and introduces a thiophene-ethyl chain. Flexibility: The thiophenylethyl side chain may increase conformational flexibility compared to the rigid pyrrolidinone in Compound A. Molecular Weight: 360.47 g/mol, significantly lower than Compound A.
Hypothetical Property Analysis
| Property | Compound A (Target) | BF13928 | BF13936 |
|---|---|---|---|
| Aromatic System | Biphenyl (high lipophilicity) | 2-(Methylsulfanyl)phenyl | 3,4-Dimethoxyphenylmethyl |
| Heterocyclic Group | 5-Oxopyrrolidin-3-yl | 5-Oxopyrrolidin-3-yl | Cyclopropyl + thiophenylethyl |
| Molecular Weight | ~430–450 g/mol* | 401.48 g/mol | 360.47 g/mol |
| Potential Solubility | Moderate (dimethoxy groups) | Higher (polar -SMe group) | Moderate (thiophene) |
*Estimated based on structural similarity to BF13928 and BF13936.
Key Observations:
Lipophilicity : Compound A’s biphenyl group likely increases lipophilicity compared to BF13928 and BF13936, which could enhance membrane permeability but reduce aqueous solubility.
Electronic Effects : The 3,4-dimethoxyphenyl group in all three compounds suggests shared redox and hydrogen-bonding properties, though Compound A’s biphenyl system may introduce unique π-stacking interactions.
Research Findings and Limitations
- Synthesis and Characterization: No peer-reviewed studies directly address Compound A’s synthesis or crystallography. However, refinement tools like SHELXL (used for analogous urea derivatives) could resolve its crystal structure .
- Biological Activity : Data gaps exist for all three compounds. Urea derivatives are often explored as kinase inhibitors or GPCR modulators, but specific targets for these analogs remain unvalidated.
- Commercial Availability : BF13928 and BF13936 are listed in chemical catalogs, suggesting industrial or academic interest, but their applications are undocumented .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
